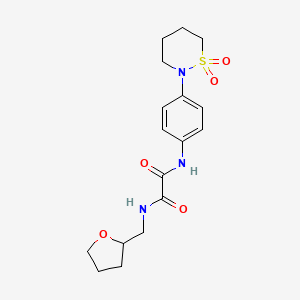

![molecular formula C14H11NO2 B2752812 5-甲基-3H-苯并[e]吲哚-2-羧酸 CAS No. 900136-39-2](/img/structure/B2752812.png)

5-甲基-3H-苯并[e]吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyl-3H-benzo[e]indole-2-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community . An efficient method for the reductive heterocyclization of N-heterocycles from nitro compounds has been developed . This method is applicable to the synthesis of a number of indoles, including indole-3-carboxylic acid methyl ester .Molecular Structure Analysis

The molecular formula of 5-Methyl-3H-benzo[e]indole-2-carboxylic acid is C14H11NO2 . Its average mass is 225.243 Da and its monoisotopic mass is 225.078979 Da .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .科学研究应用

合成及衍生物形成

新型吲哚-苯并咪唑衍生物的合成,包括涉及吲哚羧酸的步骤,证明了吲哚衍生物在合成具有潜在生物活性的复杂分子中的效用 (Xin-ying Wang 等,2016)。类似地,已经探索了吲哚-3-乙酸及其衍生物的电化学氧化,提供了对形成的机理途径和产物的见解,这可能对新型吲哚衍生物的合成产生影响 (T. Hu 和 G. Dryhurst,1993)。

化学反应性和亲核取代

对吲哚的亲核反应性的研究,包括 5-甲氧基吲哚等衍生物,突出了吲哚结构在亲核取代反应中的重要性,为合成各种功能化的吲哚化合物提供了途径 (S. Lakhdar 等,2006)。

构象研究

已经研究了脯氨酸类似物的构象偏好,例如茚满-2-羧酸衍生物,以了解稠合苯环对肽骨架柔性和顺反酰胺键排列的影响。这些发现对设计基于肽的药物和材料具有影响 (J. G. Warren 等,2010)。

抗肿瘤活性和化学修饰

吲哚衍生物的合成和抗肿瘤活性评价强调了吲哚羧酸及其衍生物在开发新的抗肿瘤剂中的潜力。具体的结构修饰已被证明可以增强抗肿瘤活性,这表明它是未来药物化学研究的一个富有成果的领域 (C. Nguyen 等,1990)。

先进材料合成

在材料科学中,吲哚衍生物的合成用于非线性光学材料等应用,涉及了解这些化合物的电子结构和反应性。例如,对 5-甲氧基-1H-吲哚-2-羧酸甲酯的研究集中在其光谱分析和计算研究上,以评估其作为具有理想电子性质的生物活性分子和材料的前体的潜力 (M. S. Almutairi 等,2017)。

作用机制

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with a variety of targets in the human body . They play a significant role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole derivatives, in general, are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

未来方向

Indoles have attracted the attention of the chemical community due to their importance in natural products and drugs . The investigation of novel methods of synthesis and the application of indole derivatives for the treatment of various disorders in the human body are areas of ongoing research . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

生化分析

Biochemical Properties

5-Methyl-3H-benzo[e]indole-2-carboxylic acid interacts with various enzymes, proteins, and other biomolecules . It has been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives

Cellular Effects

5-Methyl-3H-benzo[e]indole-2-carboxylic acid has shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 5-methyl-3H-benzo[e]indole-2-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of 5-methyl-3H-benzo[e]indole-2-carboxylic acid change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated.

Dosage Effects in Animal Models

The effects of 5-methyl-3H-benzo[e]indole-2-carboxylic acid vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

5-Methyl-3H-benzo[e]indole-2-carboxylic acid is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

5-Methyl-3H-benzo[e]indole-2-carboxylic acid is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 5-methyl-3H-benzo[e]indole-2-carboxylic acid and any effects on its activity or function are currently being studied . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

5-methyl-3H-benzo[e]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-8-6-12-11(7-13(15-12)14(16)17)10-5-3-2-4-9(8)10/h2-7,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLGRUWIAZIABN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N2)C(=O)O)C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

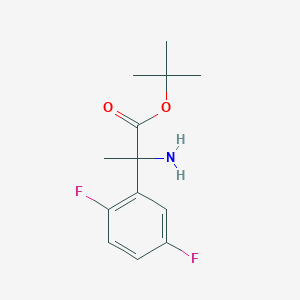

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2752729.png)

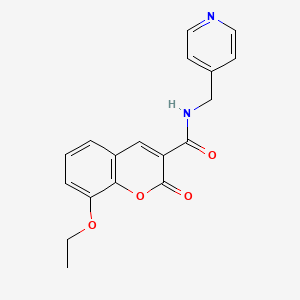

![8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752732.png)

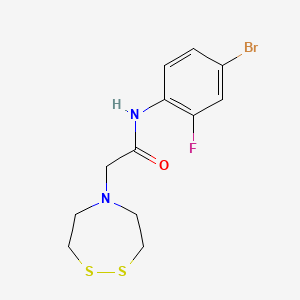

![Ethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2752734.png)

![2,3-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2752742.png)

![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/no-structure.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2752750.png)